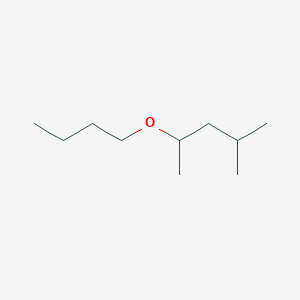

2-Butoxy-4-methylpentane

Description

2-Butoxy-4-methylpentane is a branched ether compound characterized by a pentane backbone substituted with a butoxy group at the 2-position and a methyl group at the 4-position. Its structure combines the hydrophobicity of branched alkanes with the polar ether functional group, leading to unique physicochemical properties. Ethers like 1,5-bis(4-acetamidophenyl-4'-oxy)pentane (mentioned in ) further underscore the role of ether linkages in modulating thermal stability and dielectric behavior .

Properties

CAS No. |

90054-78-7 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2-butoxy-4-methylpentane |

InChI |

InChI=1S/C10H22O/c1-5-6-7-11-10(4)8-9(2)3/h9-10H,5-8H2,1-4H3 |

InChI Key |

BYPQLUXWXGGFTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4-methylpentane can be achieved through various organic reactions. One common method involves the alkylation of 4-methylpentan-2-ol with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 2-Butoxy-4-methylpentane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced separation techniques are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-methylpentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

Substitution: Nucleophilic substitution reactions can replace the butoxy or methyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents are commonly employed.

Major Products Formed

Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.

Reduction: The major products are simpler alkanes.

Substitution: The products vary based on the substituent introduced during the reaction.

Scientific Research Applications

2-Butoxy-4-methylpentane has several applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: The compound can be used in studies involving lipid membranes due to its hydrophobic nature.

Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific solvent properties.

Mechanism of Action

The mechanism of action of 2-Butoxy-4-methylpentane involves its interaction with molecular targets through hydrophobic interactions. The butoxy and methyl groups contribute to its lipophilicity, allowing it to integrate into lipid membranes or interact with hydrophobic pockets in proteins. These interactions can influence the compound’s behavior in biological systems and its efficacy in industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2-Butoxy-4-methylpentane belongs to the class of branched ethers.

| Property | 2-Butoxy-4-methylpentane | Diethyl Ether | Methyl tert-Butyl Ether (MTBE) | 2-Methylpentane |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₂₂O | C₄H₁₀O | C₅H₁₂O | C₆H₁₄ |

| Branching | Highly branched | Linear | Branched (tert-butyl) | Branched (methyl) |

| Boiling Point (°C) | ~160–180 (estimated)* | 34.6 | 55.2 | 60.3 (2-methylpentane) |

| Solubility in Water | Low (ether-like hydrophobicity) | 6.9 g/100 mL | 4.8 g/100 mL | Insoluble |

| Applications | Solvent, intermediate | Anesthetic, solvent | Fuel additive | Solvent, fuel component |

*Estimated based on increased molecular weight and branching compared to MTBE .

Key Findings

Branching Effects : The methyl and butoxy groups in 2-Butoxy-4-methylpentane enhance steric hindrance, reducing reactivity compared to linear ethers like diethyl ether. This also increases boiling point due to stronger London dispersion forces .

Polarity : The ether oxygen imparts moderate polarity, but the extensive branching limits water solubility, aligning with trends seen in MTBE .

Thermal Stability : Branched ethers generally exhibit higher thermal stability than linear counterparts, as observed in MTBE’s use in high-temperature fuel systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.